Propane, 2-ethoxy-1-(ethylthio)-
Description
Propane, 2-ethoxy-1-(ethylthio)- (IUPAC name: 2-ethoxy-1-(ethylthio)propane) is an organosulfur compound featuring both ether (-O-) and thioether (-S-) functional groups. Its molecular formula is C₇H₁₆OS, with a molecular weight of 148.28 g/mol. Structurally, it consists of a propane backbone substituted with an ethoxy group (-OCH₂CH₃) at the second carbon and an ethylthio group (-SCH₂CH₃) at the first carbon. This dual functionality imparts unique physicochemical properties, making it a compound of interest in organic synthesis and material science.
Properties
CAS No. |
62162-20-3 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
2-ethoxy-1-ethylsulfanylpropane |
InChI |
InChI=1S/C7H16OS/c1-4-8-7(3)6-9-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
MPHXHXVJQPGFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CSCC |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation of 1,2-Propanediol Derivatives
A plausible route involves using 1,2-propanediol as a starting material. The diol can be selectively mono-protected to install either the ethoxy or ethylthio group first:
- Tosylation of 1,2-Propanediol :
Treating 1,2-propanediol with p-toluenesulfonyl chloride (TsCl) in pyridine yields a monotosylate intermediate. Subsequent displacement with sodium ethoxide introduces the ethoxy group at position 2. - Thiolation of the Tosylate :
The remaining tosylate group at position 1 is displaced with ethylthiolate (NaSEt), forming the ethylthio moiety. This step parallels methodologies described in sulfonate displacement reactions.
Key Considerations :
Thiol-Ene Radical Addition
The thiol-ene reaction, a click chemistry approach, offers a regioselective pathway. Allyl ethyl ether (CH₂=CH-CH₂-OCH₂CH₃) reacts with ethylthiol under UV irradiation or radical initiators (e.g., AIBN) to yield the target compound via anti-Markovnikov addition:
$$
\text{CH}2=\text{CH}-\text{CH}2-\text{OCH}2\text{CH}3 + \text{HSCH}2\text{CH}3 \xrightarrow{\text{UV}} \text{CH}2(\text{SCH}2\text{CH}3)-\text{CH}2-\text{OCH}2\text{CH}3
$$
Advantages :
Alkylation of Preformed Thiols or Alcohols
Ethylation of 2-Mercapto-1-propanol
Starting with 2-mercapto-1-propanol, sequential alkylation introduces ethoxy and ethylthio groups:
- Ethoxy Group Installation :
React 2-mercapto-1-propanol with ethyl bromide in the presence of NaH, yielding 2-ethoxy-1-propanethiol. - Ethylthio Group Formation :
Protect the thiol with a trityl group, alkylate the hydroxyl with ethyl bromide, and deprotect to yield the final product.
Challenges :
- Competing oxidation of thiols to disulfides requires inert atmospheres.
Use of Diethyl Sulfate as a Dual Alkylating Agent
Diethyl sulfate, a bifunctional alkylating agent, can sequentially transfer ethyl groups to oxygen and sulfur nucleophiles. In a one-pot reaction, propane-1,2-diol is treated with diethyl sulfate under basic conditions, followed by ethylthiol addition:
$$
\text{HO-CH}2-\text{CH(OH)-CH}3 + (\text{EtO})2\text{SO}2 \rightarrow \text{EtO-CH}2-\text{CH(OEt)-CH}3 \xrightarrow{\text{EtSH}} \text{EtO-CH}2-\text{CH(SEt)-CH}3
$$
Optimization :
- Stoichiometric control prevents over-alkylation.
- Aqueous NaOH ensures efficient sulfate displacement.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | 60–70 | DMF, 40°C | High regioselectivity | Multi-step, costly protecting groups |
| Thiol-Ene Addition | 75–85 | UV, RT | Rapid, no catalysts | Requires specialized equipment |
| Diethyl Sulfate Alkylation | 50–65 | Aqueous NaOH, reflux | Scalable, inexpensive reagents | Competing hydrolysis |
Data extrapolated from analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
Propane, 2-ethoxy-1-(ethylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols and ethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or ethylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and ethers.
Substitution: Various substituted propane derivatives.
Scientific Research Applications
Propane, 2-ethoxy-1-(ethylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propane, 2-ethoxy-1-(ethylthio)- involves its interaction with specific molecular targets, leading to various biochemical effects. The ethoxy and ethylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the structural features and functional groups of propane, 2-ethoxy-1-(ethylthio)- with related compounds:
Key Observations :
- The target compound uniquely combines ether and thioether groups, distinguishing it from simpler ethers (e.g., propane, 1-ethoxy-2-methyl-) or sulfides (e.g., ethyl propyl sulfide).
- Branched ethers (e.g., propane, 2-methyl-1,1-bis(isopropoxy)-) exhibit higher molecular weights due to bulky substituents but lack sulfur-based reactivity .
Physical and Thermodynamic Properties
Thioethers generally exhibit lower boiling points than ethers due to weaker dipole-dipole interactions (sulfur’s lower electronegativity compared to oxygen). For example:
- Propane, 1-ethoxy-2-methyl- (C₆H₁₄O): Boiling point data unavailable, but analogous ethers (e.g., ethyl propyl ether) typically boil at ~60–80°C .
- Propane, 2-ethoxy-1-(ethylthio)- : Expected to have a boiling point intermediate between sulfides and ethers (~100–130°C) due to competing intermolecular forces.
Reactivity and Stability
- Ether Group : Resistant to nucleophilic attack but cleaved under strong acidic conditions.
- Thioether Group : More nucleophilic than ethers; oxidizes readily to sulfoxides (R-SO) or sulfones (R-SO₂) .
- Combined Reactivity : The dual functionality may enable applications in catalysis or as a bifunctional ligand in coordination chemistry.
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